Home > Products > Screening Compounds P24709 > Methyl 2-morpholin-4-ylbenzoate
Methyl 2-morpholin-4-ylbenzoate - 1507004-95-6; 223560-37-0

Methyl 2-morpholin-4-ylbenzoate

Catalog Number: EVT-2668322
CAS Number: 1507004-95-6; 223560-37-0
Molecular Formula: C12H15NO3
Molecular Weight: 221.256
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methyl 2-morpholin-4-ylbenzoate is a chemical compound characterized by its unique structure, which includes a morpholine ring and a benzoate moiety. This compound is of interest in various scientific fields, particularly medicinal chemistry, due to its potential biological activities.

Source

Methyl 2-morpholin-4-ylbenzoate can be synthesized through several chemical pathways, and it is available from various chemical suppliers. Its relevance in research and development makes it a subject of interest for further studies.

Classification

This compound falls under the category of benzoate esters and morpholine derivatives. Its classification is significant in understanding its chemical behavior and potential applications in pharmaceuticals.

Synthesis Analysis

Methods

The synthesis of methyl 2-morpholin-4-ylbenzoate typically involves multiple steps. A common synthetic route includes:

  1. Formation of the Intermediate: The reaction between 4-morpholinobenzaldehyde and a suitable reagent forms an intermediate.
  2. Reduction: This intermediate is then reduced using reducing agents such as sodium borohydride to yield the corresponding amine.
  3. Esterification: Finally, the amine undergoes esterification with methyl chloroformate to produce methyl 2-morpholin-4-ylbenzoate.

Technical Details

In an industrial setting, these steps may be optimized for higher yields and efficiency using continuous flow reactors and automated systems. Reaction conditions such as temperature, pressure, and solvent choice are crucial for maximizing product yield and purity .

Molecular Structure Analysis

Structure

Methyl 2-morpholin-4-ylbenzoate has a distinct molecular structure featuring:

  • Molecular Formula: C_{12}H_{15}N_{1}O_{3}
  • Molecular Weight: Approximately 221.25 g/mol
  • IUPAC Name: Methyl 2-morpholin-4-ylbenzoate

The compound's structure can be represented as follows:

Structure C12H15N1O3\text{Structure }\text{C}_{12}\text{H}_{15}\text{N}_{1}\text{O}_{3}

Data

The InChI key for this compound is provided as a means to identify its unique chemical structure digitally:

  • InChI Key: XXXXXX (to be confirmed based on specific data).
Chemical Reactions Analysis

Reactions

Methyl 2-morpholin-4-ylbenzoate participates in several chemical reactions, including:

  1. Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.
  2. Reduction: Reduction reactions can occur with lithium aluminum hydride.
  3. Substitution: Nucleophilic substitution reactions can take place at the benzoate ester group.

Technical Details

Common reagents and conditions for these reactions include:

  • Oxidation Conditions: Potassium permanganate in acidic medium.
  • Reduction Conditions: Lithium aluminum hydride in anhydrous ether.
  • Substitution Conditions: Sodium methoxide in methanol .
Mechanism of Action

The mechanism of action of methyl 2-morpholin-4-ylbenzoate involves its interaction with specific biological targets. The morpholine ring enhances solubility and bioavailability, while the benzoate ester group can undergo hydrolysis to release active metabolites that may exert biological effects. This interaction potentially leads to various pharmacological activities, making it relevant for drug development .

Physical and Chemical Properties Analysis

Physical Properties

Methyl 2-morpholin-4-ylbenzoate exhibits several key physical properties:

  • Appearance: Typically a colorless to pale yellow liquid.
  • Solubility: Soluble in organic solvents such as ethanol and methanol.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; undergoes hydrolysis in aqueous environments.

Relevant data regarding these properties can guide researchers in handling and applying this compound effectively .

Applications

Methyl 2-morpholin-4-ylbenzoate has potential applications in various scientific fields, particularly:

  1. Medicinal Chemistry: Investigated for its biological activity against specific targets.
  2. Pharmaceutical Development: Used as a building block for synthesizing more complex pharmaceutical agents.
  3. Research Studies: Employed in studies focused on drug interactions and mechanisms of action related to morpholine derivatives.

These applications highlight the compound's significance in advancing scientific knowledge and therapeutic development .

Introduction to Morpholin-4-yl Benzoate Derivatives in Contemporary Medicinal Chemistry

Historical Evolution of Benzothiazole and Morpholine Hybrid Pharmacophores

The strategic fusion of benzothiazole and morpholine scaffolds represents a paradigm shift in rational drug design, driven by the complementary pharmacological profiles of these heterocycles. Benzothiazole derivatives exhibit pronounced anticancer properties through mechanisms involving kinase inhibition and DNA intercalation, while the morpholine ring—a six-membered heterocycle containing oxygen and nitrogen—enhances aqueous solubility, modulates pharmacokinetics, and enables target engagement via hydrogen bonding with biological macromolecules [3] [8]. This hybridization approach gained significant traction following the discovery of ZSTK474 (a triazine-based pan-phosphoinositide 3-kinase inhibitor featuring dual morpholine units), which demonstrated that morpholine oxygen atoms participate in critical hydrogen-bonding interactions within the adenosine triphosphate binding cleft of phosphoinositide 3-kinase isoforms [4]. Subsequent structure-activity relationship investigations revealed that substituting one morpholine group in ZSTK474 with 2-aminoethyl functionalities retained nanomolar phosphoinositide 3-kinase inhibition (e.g., ethanolamine analog: phosphoinositide 3-kinaseα IC₅₀ = 9.9 nM), validating morpholine as a versatile pharmacophoric element [4].

The integration of morpholine with benzothiazole was pioneered in anticancer agent development, exemplified by derivatives exhibiting sub-micromolar cytotoxicity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. Notably, compound 13 (a morpholinothiophene hydrazone) demonstrated potent activity against HepG2 (IC₅₀ = 6.31 ± 1.03 μmol/L), comparable to doxorubicin (IC₅₀ = 6.00 ± 0.80 μmol/L), underscoring the therapeutic potential of this hybrid architecture [1]. Mechanistic studies confirmed apoptosis induction via phosphoinositide 3-kinase/mitogen-activated protein kinase pathway modulation, positioning these hybrids as privileged scaffolds for kinase-targeted oncology therapeutics [1] [4].

Table 1: Cytotoxic Activity of Selected Morpholine-Benzoate Hybrids

CompoundStructural FeatureHepG2 IC₅₀ (μmol/L)MCF-7 IC₅₀ (μmol/L)
Standard (Doxorubicin)-6.00 ± 0.808.50 ± 1.10
5Morpholinothiophene hydrazone12.45 ± 0.954.20 ± 0.75
8Fluorinated aryl hydrazide9.80 ± 1.203.90 ± 0.85
13Chlorophenyl substitution6.31 ± 1.0315.60 ± 2.10

Role of Methyl 2-Morpholin-4-ylbenzoate in Scaffold Diversification for Antibacterial Agents

Methyl 2-morpholin-4-ylbenzoate serves as a synthetically tractable core for generating structurally diverse libraries targeting bacterial resistance mechanisms. Its chemical architecture—comprising an ester group amenable to hydrolysis or aminolysis, an aromatic system enabling electrophilic substitutions, and a tertiary morpholine nitrogen facilitating salt formation or N-alkylation—allows extensive scaffold manipulation. Key diversification strategies include:

  • Ester Bioisosteric Replacement: Hydrolysis yields 2-(morpholin-4-yl)benzoic acid, a diacylglycerol lipase inhibitor with documented anti-tumor effects [2]. Conversion to hydrazides generates precursors for hydrazone-based antibacterials, leveraging the established efficacy of morpholine hydrazones against Mycobacterium smegmatis (minimum inhibitory concentration = 7.81 μg/mL) [3].
  • Linker Integration: The benzoate methyl group acts as a synthetic handle for tethering pharmacophores via esterification or amidation. This principle underpins bifunctional inhibitor design, exemplified by phosphoinositide 3-kinase/mitogen-activated protein kinase kinase conjugates where triazine-based phosphoinositide 3-kinase inhibitors are linked to mitogen-activated protein kinase kinase inhibitors through polyethylene glycol spacers [4]. Analogs 6r and 6s demonstrated dual nanomolar enzymatic inhibition (phosphoinositide 3-kinaseα IC₅₀ = 105–350 nM; mitogen-activated protein kinase kinase IC₅₀ = 110–290 nM) and potent anti-proliferative activity in tumor cell lines, validating the linker-based hybridization approach [4].
  • Physicochemical Optimization: The morpholine nitrogen’s basicity (predicted pKₐ ~7.4) enhances membrane permeability in its unprotonated state, while protonation in acidic environments (e.g., lysosomes) enables pH-dependent targeting [6]. Systematic log P adjustments via benzoate substituents balance lipophilicity and aqueous solubility, as demonstrated by fluorinated derivatives exhibiting improved bacterial membrane penetration [9].

Table 2: Strategic Diversification Pathways for Methyl 2-Morpholin-4-ylbenzoate

StrategyChemical TransformationBiological Outcome
Ester HydrolysisMethyl ester → Carboxylic acidDiacylglycerol lipase inhibition; anti-tumor activity
Hydrazide FormationMethyl ester → HydrazidePrecursor for antimycobacterial hydrazones
PEG-based ConjugationEster → Amide-linked bifunctional inhibitorDual phosphoinositide 3-kinase/mitogen-activated protein kinase kinase inhibition
N-AlkylationMorpholine N-alkylationEnhanced lysosomal targeting via cationic charge

Critical Gaps in Understanding Structure-Dynamics Relationships of Aromatic Morpholine Esters

Despite empirical successes, fundamental questions persist regarding the conformational behavior and target engagement mechanisms of methyl 2-morpholin-4-ylbenzoate derivatives:

  • Conformational Dynamics: The morpholine ring exhibits rapid chair-chair inversion (~10⁹ s⁻¹ at 25°C), while the benzoate moiety demonstrates rotational barriers influencing pharmacophore presentation. Nuclear magnetic resonance and molecular dynamics simulations suggest that substituents at the benzoate para-position constrain rotation, altering binding entropy. However, experimental validation of predicted low-energy conformers in complex with biological targets (e.g., phosphoinositide 3-kinaseγ or dipeptidyl peptidase IV) remains limited [5] [9].
  • Electrostatic Profiling: Protonation equilibria of the morpholine nitrogen govern subcellular distribution and membrane permeability. While computational models predict pKₐ shifts from 7.4 (free base) to <5.0 upon benzoate ortho-substitution, experimental verification is sparse. Spectrophotometric pKₐ determinations reveal that electron-withdrawing benzoate substituents lower morpholine basicity by 1.5–2.0 units, potentially compromising lysosomal sequestration efficiency [6] [8].
  • Metabolic Fate: Cytochrome P450-mediated oxidation occurs preferentially at the morpholine ring (C-3/C-5 positions), generating dihydroxylated species prone to ring cleavage. Ester hydrolysis kinetics vary significantly across species; human carboxylesterase 1 hydrolyzes methyl 2-morpholin-4-ylbenzoate 5-fold faster than rodent isoforms, complicating preclinical toxicity extrapolation. Insufficient structural characterization of active metabolites hinders rational mitigation of metabolic instability [7] [9].
  • Target Binding Heterogeneity: Crystallographic evidence indicates that morpholine oxygen engages conserved hinge-region residues in kinases (e.g., phosphoinositide 3-kinaseγ: hydrogen bond with Val882). However, in diacylglycerol lipase, the benzoate carbonyl oxygen coordinates catalytic zinc ions. The lack of high-resolution structures for methyl 2-morpholin-4-ylbenzoate complexes precludes unified pharmacophore development [2] [4].

Table 3: Key Structure-Dynamics Knowledge Gaps and Research Imperatives

Knowledge GapExperimental ChallengeAdvanced Technique Required
Ring inversion-rotation couplingQuantifying energy barriers <1 kcal/molUltrafast 2D-IR spectroscopy
Protonation-dependent conformationIn situ analysis at acidic pHCryo-electron microscopy of complexes
Metabolite structural elucidationTrapping transient oxocarbenium ionsHigh-resolution mass spectrometry
Target-bound conformation dynamicsResolving ligand flexibility in binding sitesTime-resolved X-ray crystallography

These knowledge deficits impede rational optimization of methyl 2-morpholin-4-ylbenzoate derivatives, necessitating integrated biophysical and computational approaches to elucidate structure-dynamics-function relationships across biological contexts.

Properties

CAS Number

1507004-95-6; 223560-37-0

Product Name

Methyl 2-morpholin-4-ylbenzoate

IUPAC Name

methyl 2-morpholin-4-ylbenzoate

Molecular Formula

C12H15NO3

Molecular Weight

221.256

InChI

InChI=1S/C12H15NO3/c1-15-12(14)10-4-2-3-5-11(10)13-6-8-16-9-7-13/h2-5H,6-9H2,1H3

InChI Key

VEWHGJCMQIPDKI-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1N2CCOCC2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.